3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
Description
3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a sulfonamide-based compound featuring a propenamide backbone substituted with a 4-methylphenyl group and a pyrimidin-2-yl sulfamoyl moiety. The pyrimidine ring and sulfamoyl group are critical pharmacophores, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) and antimicrobial activity .
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-15-3-5-16(6-4-15)7-12-19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-13-2-14-22-20/h2-14H,1H3,(H,23,25)(H,21,22,24)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHONKBFQYJJNG-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360476 | |
| Record name | AC1LLUXB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324562-68-7 | |
| Record name | AC1LLUXB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base to form 4-methylcinnamic acid.
Amidation: The 4-methylcinnamic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 4-aminobenzenesulfonamide to form the desired amide linkage.
Pyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Enamide Reactivity
The prop-2-enamide group enables characteristic reactions of α,β-unsaturated carbonyl compounds:
Sulfonamide Reactivity
The N-(pyrimidin-2-yl)sulfamoyl group participates in acid-base and substitution reactions:
Pyrimidine Ring Modifications
The electron-deficient pyrimidine moiety undergoes electrophilic substitution:
Aromatic Ring Functionalization
The 4-methylphenyl group participates in electrophilic aromatic substitution:
Experimental Stability Data
Critical degradation pathways under accelerated conditions:
Synthetic Utility
Key intermediates generated from this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. This specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential for development as an antibiotic agent.
Anticancer Properties
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to disease processes. For instance, it may inhibit dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis, thereby exhibiting potential as a selective antibacterial agent.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that 3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations of 10 µM and higher. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine moiety can interact with nucleic acids, potentially interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacophoric Similarities
The compound shares structural homology with several derivatives, differing primarily in substituents on the phenyl ring, sulfamoyl-linked heterocycles, or the amide chain. Key analogs include:
Physicochemical Properties
Key Comparative Insights
Structural Flexibility: Minor modifications (e.g., heterocycle substitution, phenyl group tuning) significantly alter bioactivity and pharmacokinetics.
Pyrimidine Superiority : Pyrimidin-2-yl sulfamoyl derivatives generally show higher antimicrobial potency than thiazole analogs, likely due to better enzyme binding .
Synthetic Yields : Derivatives with simpler substituents (e.g., methylphenyl) achieve higher yields (83% in ) compared to complex hybrids .
Biological Activity
3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide, also known as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymatic pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H18N4O3S
- Molecular Weight : 378.45 g/mol
The structure includes a prop-2-enamide moiety linked to a pyrimidine sulfonamide group, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various pathological processes. Key mechanisms include:
- VEGFR2 Inhibition : The compound has been identified as a potential inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in angiogenesis and tumor growth .
- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties, targeting bacterial cell walls and inhibiting essential metabolic pathways .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related derivatives:
Case Studies
- VEGFR2 Inhibition Study : A study demonstrated that the compound effectively inhibits VEGFR2, leading to reduced proliferation of endothelial cells in vitro. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .
- Antimicrobial Testing : Various derivatives were tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 μg/mL, indicating strong antibacterial properties .
- Cytotoxicity Assessment : In vitro tests on HepG2 liver cancer cells revealed that the compound induced significant cytotoxic effects with an IC50 value of approximately 20 μM, highlighting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of a methyl group on the phenyl ring enhances lipophilicity, which correlates with increased biological activity against target enzymes .
- Pyrimidine Ring Modifications : Alterations in the pyrimidine moiety can significantly affect binding affinity to biological targets, suggesting that specific substitutions can enhance therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Sulfamoylation : React 4-aminophenyl pyrimidin-2-yl sulfonamide with a suitable sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group . (ii) Enamide Formation : Use a Heck coupling or condensation reaction between 3-(4-methylphenyl)prop-2-enoic acid derivatives and the sulfamoylated aniline intermediate. Catalytic Pd(OAc)₂ with ligands (e.g., PPh₃) in DMF at 80–100°C improves regioselectivity . (iii) Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity ≥95% .
Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR : Confirm regiochemistry via ¹H NMR (e.g., coupling constants of the enamide protons, J = 15–16 Hz) and ¹³C NMR (carbonyl resonance ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- XRD : Resolve crystallographic ambiguity; compare with similar sulfonamide-pyrimidine structures to validate bond angles and dihedral planes .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : (i) Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halogens or electron-withdrawing groups) to assess effects on target binding . (ii) Biological Assays : Screen analogs against relevant targets (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinities . (iii) Data Correlation : Use multivariate analysis (e.g., PCA or QSAR models) to link structural descriptors (logP, polar surface area) with activity trends .
Q. What computational strategies are effective in modeling the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to protein active sites (e.g., ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy contributions from hydrophobic (trifluoromethyl) and hydrogen-bonding (sulfamoyl) groups .
- ADMET Prediction : Apply SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .
Q. How should contradictions in reported biological activity data for sulfonamide-pyrimidine hybrids be resolved?
- Methodological Answer : (i) Meta-Analysis : Systematically compare datasets across studies, focusing on assay conditions (e.g., pH, temperature) and cell line variability . (ii) Counter-Screening : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects . (iii) Crystallographic Validation : Resolve co-crystal structures with conflicting targets to confirm direct binding vs. allosteric modulation .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in synthesizing the enamide moiety with high stereochemical control?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed asymmetric hydrogenation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing side reactions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track enamide formation and minimize over-oxidation .
Q. How can researchers validate the compound's metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- Isotope Labeling : Synthesize a deuterated analog to trace metabolic pathways (e.g., CYP-mediated oxidation) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents; measure plasma half-life and AUC using validated bioanalytical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
